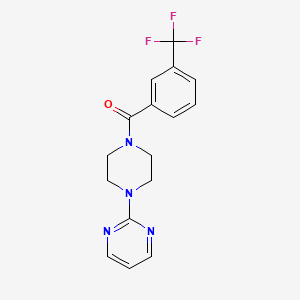

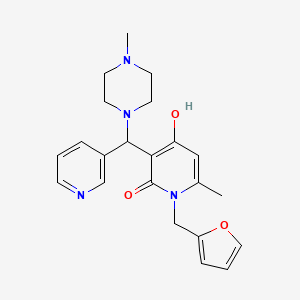

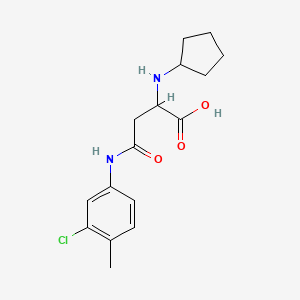

![molecular formula C19H13BrClN3O B2857769 1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339028-59-0](/img/structure/B2857769.png)

1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have shown significant potential in inhibiting mild steel corrosion. Research indicates that these derivatives act as mixed-type inhibitors, offering over 88% inhibition efficiency in certain conditions. This application is particularly relevant in the field of materials science and engineering for protecting metal surfaces in corrosive environments (Saady et al., 2021).

Chemical Reactivity and Modification

Studies on the halogenation of imidazo[4,5-c]pyridinones reveal insights into their chemical reactivity. The introduction of an oxo group in these compounds enables easier halogenation, leading to derivatives such as 7-halo and 4,7-dihalo products. This research is crucial for understanding the chemical behavior and potential for modification of imidazo pyridine compounds (Yutilov & Svertilova, 1994).

Stable N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, similar in structure to imidazo[4,5-b]pyridine, provides a versatile platform for generating stable N-heterocyclic carbenes. These carbenes, synthesized and characterized in various forms, offer potential applications in organic chemistry and catalysis (Alcarazo et al., 2005).

Photoluminescence in Rhenium(I) Tricarbonyl Complexes

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, which include structures similar to imidazo[4,5-b]pyridine, has demonstrated unique photoluminescence properties. These complexes exhibit rare blue-green luminescence, suggesting potential applications in materials science for developing new luminescent materials (Li et al., 2012).

Fused Heterocycles Synthesis

The chemistry of thieno[3,2-b]pyridines, related to imidazo pyridines, involves forming fused heterocycles, a process that has implications in organic synthesis and pharmaceutical research. This process includes the formation of derivatives like 5-cyano-1 and 5-tetrazolyl-1, underscoring the versatility of these compounds in synthetic chemistry (Klemm et al., 1985).

Catalytic Applications in Palladium Complexes

Palladium complexes with (diphenylphosphino)alkyl-functionalized nucleophilic carbene ligands, structurally related to imidazo pyridines, exhibit moderate catalytic activity for specific coupling reactions. This research enhances our understanding of metal-carbene complexes in catalysis, particularly in organic synthesis (Tsoureas et al., 2003).

Synthesis of Imidazo[1,5-a]pyridine Derivatives

The synthesis of imidazo[1,5-a]pyridine derivatives, closely related to imidazo[4,5-b]pyridine, has gained attention due to their interesting properties. These derivatives are targeted in organic synthesis for their potential in developing new chemical entities with diverse applications (Yu et al., 2018).

Selenylation of Imidazo[1,2-a]pyridines

A study on the copper-catalyzed selenylation of imidazo[1,2-a]pyridines, which share a similar framework with imidazo[4,5-b]pyridine, opens up new pathways in heterocyclic chemistry. This approach leads to the formation of nitrogen heterocycle-fused imidazo[1,2-a]pyridine and benzo[b]selenophenes, offering new insights into heterocyclic compound synthesis (Sun et al., 2017).

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2-(2-chlorophenyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClN3O/c20-14-9-7-13(8-10-14)12-25-24-17-6-3-11-22-18(17)23-19(24)15-4-1-2-5-16(15)21/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDKHTHWFCGYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

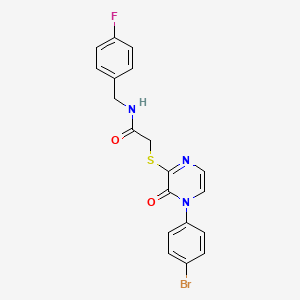

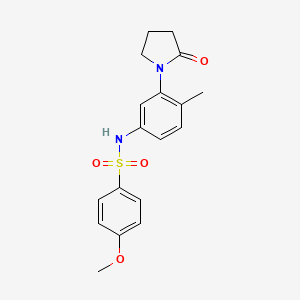

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2857687.png)

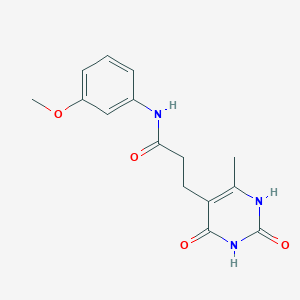

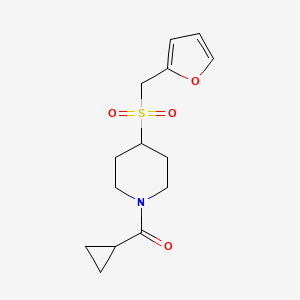

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2857688.png)

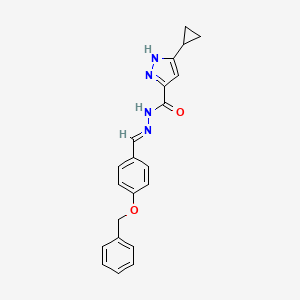

![N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2857689.png)

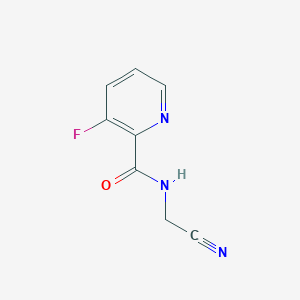

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)